![molecular formula C14H13ClFN B3341773 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline CAS No. 1041586-19-9](/img/structure/B3341773.png)
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Overview
Description
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for cell cycle progression. In addition, this compound has been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and leukemia. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline is its specificity for CDKs, which makes it a valuable tool for studying the role of CDKs in the cell cycle. However, this compound has also been shown to inhibit the activity of other kinases, which can complicate the interpretation of results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline. One area of interest is the development of this compound analogs with improved solubility and specificity for CDKs. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, this compound could be further studied for its potential use in the treatment of other diseases, such as inflammatory disorders.
Scientific Research Applications
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
5-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFFOLVACMYQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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